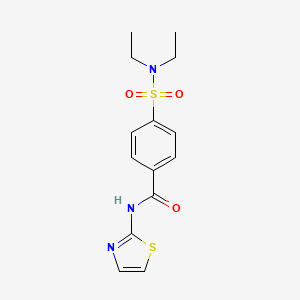

4-(N,N-diethylsulfamoyl)-N-(thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-(N,N-diethylsulfamoyl)-N-(thiazol-2-yl)benzamide is a derivative of benzamide with a thiazole ring and sulfamoyl group attached to it. This type of compound is part of a broader class of benzamide derivatives that have been studied for various biological activities, including antibacterial, anti-inflammatory, and psychotropic effects . The presence of the thiazole ring is a common feature in these compounds, which is known to contribute to their biological activity.

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves condensation reactions. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was synthesized through a condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions . Similarly, other benzamide derivatives have been synthesized using various starting materials and conditions that are optimized for the desired substitution patterns on the benzamide and thiazole moieties .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using spectroscopic methods such as UV-Vis, IR, 1H- and 13C-NMR spectroscopies, and sometimes single-crystal X-ray studies . These techniques help determine the conformational features of the compounds and the nature of the substituents attached to the benzamide and thiazole rings. For example, the single-crystal X-ray study of a related compound revealed its conformational features, which could be correlated with its biological activity .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, often forming complexes with metals. For example, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide forms complexes with neodymium(III) and thallium(III), where the ligand coordinates to the metal ions through nitrogen and oxygen atoms . These complexes can exhibit different coordination numbers and geometries, which can be studied using the aforementioned spectroscopic methods.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the benzamide and thiazole rings. The gelation behavior of some N-(thiazol-2-yl)benzamide derivatives has been investigated, showing that specific substituents can lead to the formation of supramolecular gels with certain solvents . These properties are important for the practical applications of these compounds, including their use as gelators or in other material science applications.

Applications De Recherche Scientifique

Inhibition of Carbonic Anhydrases

Microwave-assisted synthesis of novel acridine-acetazolamide conjugates, including derivatives similar to 4-(N,N-diethylsulfamoyl)-N-(thiazol-2-yl)benzamide, revealed significant inhibition effects on human carbonic anhydrase isoforms hCA I, II, IV, and VII. These compounds demonstrated inhibition in low micromolar and nanomolar ranges, indicating their potential in modulating enzyme activities involved in various physiological processes (Ulus et al., 2016).

Antimicrobial and Antifungal Action

A study on the synthesis of 2N (R)-5R1-1,3,4-thiadiazol-2-yl-arylsulfonamides and N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides demonstrated that these compounds exhibit sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This highlights their potential as antimicrobial and antifungal agents, which could be further explored for medical applications (Sych et al., 2019).

Synthesis and Characterization for Potential Applications

Other studies focus on the synthesis and characterization of derivatives of this compound for various potential applications, including as ligands in biochemical assays and as scaffolds for developing new therapeutic agents. For example, the synthesis of benzamide-4-sulfonamides as effective inhibitors against human carbonic anhydrase isoforms I, II, VII, and IX showcases their utility in biochemical research and potential therapeutic interventions (Abdoli et al., 2018).

Propriétés

IUPAC Name |

4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S2/c1-3-17(4-2)22(19,20)12-7-5-11(6-8-12)13(18)16-14-15-9-10-21-14/h5-10H,3-4H2,1-2H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKFFDDYBRWXTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide](/img/no-structure.png)

![4-{[(3-Chlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2546960.png)

![Benzo[d][1,3]dioxol-5-yl(3-(methylthio)pyrrolidin-1-yl)methanone](/img/structure/B2546961.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2546963.png)

![[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2546966.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2546967.png)